Cas no 117902-16-6 (2-Fluoro-5-methoxyphenol)
2-Fluoro-5-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-methoxyphenol
- Phenol, 2-fluoro-5-methoxy-
- 2-Fluoro-5-methoxy-phenol
- MB25573
- DB-112052
- SCHEMBL1620598
- DTXSID80556171
- AKOS016001195
- 117902-16-6
- KGCLSTPUECTXNO-UHFFFAOYSA-N
- BS-25088
- EN300-136438
- DTXCID80506954
- 1-fluoro-2-hydroxy-4-methoxybenzene
- SY034496
- MFCD16998752
- CS-0133711
-
- MDL: MFCD16998752
- Inchi: 1S/C7H7FO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
- InChI Key: KGCLSTPUECTXNO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1O)OC
Computed Properties
- Exact Mass: 142.04300
- Monoisotopic Mass: 142.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Boiling Point: 228.1 ℃ at 760 mmHg
- PSA: 29.46000
- LogP: 1.53990
2-Fluoro-5-methoxyphenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Fluoro-5-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F179848-5g |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 98% | 5g |
¥1642.90 | 2023-09-02 | |
| Alichem | A015001271-250mg |
4-Fluoro-3-hydroxyanisole |
117902-16-6 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A015001271-500mg |
4-Fluoro-3-hydroxyanisole |
117902-16-6 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A015001271-1g |
4-Fluoro-3-hydroxyanisole |
117902-16-6 | 97% | 1g |
$1460.20 | 2023-09-04 | |
| Fluorochem | 218610-1g |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 95% | 1g |
£168.00 | 2022-02-28 | |
| Fluorochem | 218610-5g |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 95% | 5g |
£670.00 | 2022-02-28 | |
| TRC | F597525-100mg |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | F597525-250mg |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | F597525-500mg |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 500mg |
$293.00 | 2023-05-18 | ||
| TRC | F597525-1g |
2-Fluoro-5-methoxyphenol |
117902-16-6 | 1g |
$ 340.00 | 2022-06-04 |
2-Fluoro-5-methoxyphenol Suppliers
2-Fluoro-5-methoxyphenol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Fluoro-5-methoxyphenol
Introduction to 2-Fluoro-5-methoxyphenol (CAS No. 117902-16-6)
2-Fluoro-5-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 117902-16-6, is a fluorinated aromatic compound with significant potential in the field of pharmaceutical and chemical research. This molecule, featuring both a fluoro group and a methoxy substituent on a phenolic ring, has garnered attention due to its unique structural properties and its role as a key intermediate in the synthesis of various bioactive molecules.
The presence of the fluorine atom at the 2-position and the methoxy group at the 5-position introduces distinct electronic and steric effects that influence the compound's reactivity and biological activity. These modifications make 2-Fluoro-5-methoxyphenol a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom, being highly electronegative, can modulate the electronic distribution of the aromatic ring, thereby affecting interactions with biological targets. This property has been exploited in the design of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the most compelling aspects of 2-Fluoro-5-methoxyphenol is its versatility in synthetic chemistry. The compound can undergo a wide range of reactions, including nucleophilic substitution, metal-catalyzed cross-coupling, and oxidation processes, enabling the construction of complex molecular architectures. These synthetic pathways have been leveraged in the development of new drug candidates and agrochemicals.
Recent studies have highlighted the potential of 2-Fluoro-5-methoxyphenol in the development of antiviral agents. The fluoro group's ability to enhance binding affinity has been particularly useful in designing inhibitors targeting viral enzymes such as proteases and polymerases. For instance, derivatives of 2-Fluoro-5-methoxyphenol have shown promise in inhibiting the replication of RNA viruses by disrupting critical enzymatic processes.
Another area where 2-Fluoro-5-methoxyphenol has demonstrated utility is in the field of anticancer research. The structural features of this compound allow it to interact with biological targets involved in cell proliferation and survival. By modulating these interactions, derivatives of 2-Fluoro-5-methoxyphenol have been investigated as potential inhibitors of kinases and other enzymes implicated in cancer progression. Preliminary studies suggest that certain analogs exhibit significant antitumor activity both in vitro and in vivo.
The methoxy group in 2-Fluoro-5-methoxyphenol also contributes to its biological relevance by influencing solubility and metabolic stability. This substituent can enhance oral bioavailability while protecting the molecule from rapid degradation by enzymatic processes. Such properties are crucial for developing drugs with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, 2-Fluoro-5-methoxyphenol has found utility in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in advanced materials such as liquid crystals and organic semiconductors. The unique electronic properties of 2-Fluoro-5-methoxyphenol have been explored in the development of novel optoelectronic devices.
The synthesis of 2-Fluoro-5-methoxyphenol typically involves fluorination and methylation reactions starting from commercially available phenols. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing fluorine atoms at specific positions on the aromatic ring.
Future research directions for 2-Fluoro-5-methoxyphenol include exploring its potential as a scaffold for drug discovery against emerging infectious diseases. The ongoing threat posed by antibiotic-resistant bacteria and viral pathogens necessitates the development of novel therapeutic strategies. Fluorinated compounds like 2-Fluoro-5-methoxyphenol offer a promising avenue for designing next-generation antibiotics and antivirals with improved efficacy.
Moreover, computational studies using molecular modeling techniques have begun to shed light on the mechanistic aspects of how 2-Fluoro-5-methoxyphenol interacts with biological targets. These studies provide valuable insights into structure-function relationships, guiding medicinal chemists in optimizing lead compounds for better therapeutic outcomes.
In conclusion, 2 - Fluoro - 5 - meth oxy phen ol ( CAS No . 11790 2 -16 -6) represents a versatile and highly functional compound with broad applications across pharmaceuticals , materials science ,and chemical research . Its unique structural features make it an invaluable tool for developing innovative solutions to global health challenges . As our understanding of fluorinated compounds continues to evolve ,the potential uses for this molecule are likely to expand further . p >
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